Decanohydroxamic acid

描述

Systematic Nomenclature and Molecular Formula

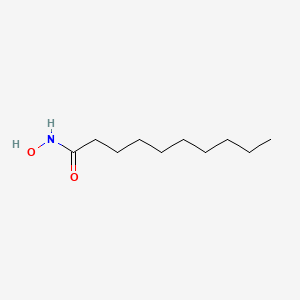

Decanohydroxamic acid is systematically named N-hydroxydecanamide according to IUPAC nomenclature rules. Its molecular formula is C₁₀H₂₁NO₂ , with a molecular weight of 187.28 g/mol . The compound belongs to the hydroxamic acid family, characterized by a hydroxylamine group (-NHOH) bonded to a carbonyl carbon. Alternative names include caprinohydroxamic acid and 2259-85-0 (CAS Registry Number).

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-hydroxydecanamide |

| Molecular Formula | C₁₀H₂₁NO₂ |

| CAS Registry Number | 2259-85-0 |

| SMILES | CCCCCCCCCC(=O)NO |

| InChI Key | QZXOLBPUAUOQFB-UHFFFAOYSA-N |

Atomic Connectivity and Stereochemical Features

The molecule consists of a linear decanoyl chain (CH₃(CH₂)₈CO-) covalently linked to a hydroxamic acid functional group (-NHOH). X-ray crystallographic studies reveal a planar geometry around the hydroxamic acid moiety, facilitating hydrogen bonding with water or metal ions. The alkyl chain adopts an extended conformation, with no reported stereoisomers due to the absence of chiral centers.

Key structural features :

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions (KBr pellet):

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 10.31 (NH), δ 8.64 (OH) | Hydroxamic acid protons |

| IR | 1665 cm⁻¹ | Carbonyl stretching |

| MS | m/z 187.1572 | Molecular ion |

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies of its molybdenum complexes reveal monoclinic crystal systems with space group P2₁/c. The hydroxamic acid group coordinates to metal ions via the oxygen atoms, forming six-membered chelate rings. Computational models (DFT) suggest the alkyl chain adopts an all-anti conformation, minimizing steric hindrance.

Key crystallographic parameters :

Table 3: Crystallographic data for this compound derivatives

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 2112 ų |

| Coordination mode | Bidentate (O,O’) |

属性

CAS 编号 |

2259-85-0 |

|---|---|

分子式 |

C10H21NO2 |

分子量 |

187.28 g/mol |

IUPAC 名称 |

N-hydroxydecanamide |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |

InChI 键 |

QZXOLBPUAUOQFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NO |

规范 SMILES |

CCCCCCCCCC(=O)NO |

外观 |

Solid powder |

其他CAS编号 |

2259-85-0 |

物理描述 |

Liquid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

n-Decanohydroxamic acid; Caprinohydroxamic acid; Decanohydroxamic acid; N-Hydroxydecanamide. |

产品来源 |

United States |

准备方法

Reaction Conditions and Procedure

This method involves the dropwise addition of decanoyl chloride to a cooled solution of hydroxylamine in an aprotic solvent, typically methylene chloride or tetrahydrofuran (THF), maintained at $$-25^\circ \text{C}$$ to $$0^\circ \text{C}$$. A base, such as aqueous sodium hydroxide (NaOH), is simultaneously introduced to neutralize the liberated HCl and drive the reaction to completion.

- Dissolve 0.064 moles of hydroxylamine in 700 mL of methylene chloride.

- Cool the solution to $$-25^\circ \text{C}$$ using a dry ice bath.

- Add 0.064 moles of decanoyl chloride dissolved in 250 mL of methylene chloride dropwise over 1 hour.

- Stir the mixture for an additional 3 hours at ambient temperature.

- Wash the organic phase with water to remove by-product salts.

- Isolate DHA via solvent evaporation, yielding a white crystalline solid.

Analytical Characterization

- Yield: ~70–80% (theoretical maximum depends on purity of reactants).

- Melting Point: 88–89$$^\circ \text{C}$$ (lit. 88$$^\circ \text{C}$$).

- Spectroscopic Data:

- IR (KBr, cm$$^{-1}$$): 3260 (N–H stretch), 1665 (C=O stretch), 1623 (N–O stretch).

- $$^1$$H NMR (DMSO-$$d6$$): $$\delta$$ 10.31 (s, 1H, NH), 8.64 (s, 1H, OH), 0.86 (t, 3H, CH$$3$$).

Method 2: N-Alkylhydroxylamine Route

Synthesis of N-Methyldecanohydroxamic Acid

This variant employs N-methylhydroxylamine hydrochloride to introduce alkyl substituents on the hydroxamic nitrogen, enhancing lipophilicity for solvent extraction applications.

- Combine 0.1 mol N-methylhydroxylamine hydrochloride and 0.1 mol sodium carbonate in 160 mL dry methanol.

- Cool to $$5^\circ \text{C}$$ and add 0.1 mol decanoyl chloride dropwise.

- Stir for 0.5 hours, filter, and evaporate the solvent.

- Purify the residue via vacuum distillation (70–72$$^\circ \text{C}$$ at 12 Pa).

- Yield: 52%.

- Purity: >95% (confirmed by $$^1$$H NMR).

Method 3: Large-Scale Industrial Synthesis

Solvent and Process Optimization

Industrial protocols prioritize cost-effectiveness and scalability. Kerosene or petroleum distillates are preferred solvents due to their immiscibility with water and low volatility. The reaction is conducted in continuous stirred-tank reactors (CSTRs) with automated pH control to maintain alkaline conditions (pH 9–10).

- Charge 20% (w/w) N-methylhydroxylamine in Chevron Ion Exchange solvent.

- Add decanoyl chloride and 50% NaOH at equivalent rates to maintain $$T < 10^\circ \text{C}$$.

- Post-reaction, separate the organic phase and wash with deionized water.

- Concentrate under reduced pressure to obtain DHA as a viscous liquid.

Scale-Up Challenges:

- Viscosity management at high hydroxamic acid concentrations (>20% w/w).

- By-product removal via fractional distillation or recrystallization.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reactants | Decanoyl chloride, hydroxylamine | Decanoyl chloride, N-methylhydroxylamine | Decanoyl chloride, N-alkylhydroxylamine |

| Solvent | Methylene chloride | Methanol | Kerosene |

| Temperature | $$-25^\circ \text{C}$$ to $$25^\circ \text{C}$$ | $$0^\circ \text{C}$$ to $$25^\circ \text{C}$$ | $$10^\circ \text{C}$$ |

| Yield | 70–80% | 52% | 60–75% |

| Purity | >95% | >95% | 90–95% |

| Scalability | Lab-scale | Lab-scale | Industrial-scale |

| Primary Use | Research | Specialty chelators | Solvent extraction |

Critical Considerations in DHA Synthesis

化学反应分析

反应类型: 癸酰羟胺酸会发生几种类型的化学反应:

常用试剂和条件:

氧化剂: 过氧化二钼通常用于羟胺酸的氧化.

还原剂: 各种还原剂可用于将羟胺酸转化为酰胺.

亲核试剂: 羟胺盐常用于取代反应.

主要产物:

科学研究应用

Enzyme Inhibition

Decanohydroxamic acid has been studied for its ability to inhibit various enzymes, particularly ureases. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to conditions like hepatic encephalopathy. Research indicates that this compound, along with its derivatives, demonstrates significant urease inhibitory activity.

Case Study: Urease Inhibition

A comparative study on various hydroxamic acids, including this compound, showed that it effectively inhibits urease activity in vitro. The compound's efficacy was evaluated against other aliphatic hydroxamic acids, revealing that this compound possesses moderate inhibitory effects on urease-mediated ammonia production in rodent models of liver disease .

Pharmacological Effects

This compound exhibits several pharmacological properties that make it a candidate for therapeutic applications.

- Antimicrobial Activity : While it shows limited antibacterial effects, this compound has demonstrated antifungal properties against certain fungi at higher concentrations. Specifically, it inhibited growth in various fungal strains except for Monosporium apiospermum .

- Vasodilatory Effects : The compound has been reported to induce vasodilation and may modulate blood circulation parameters without significantly affecting heart rate or rhythm. This property could be explored for cardiovascular applications .

- Toxicity Profile : Studies indicate that this compound has low acute toxicity levels, with high LD50 values observed in animal models. This suggests a favorable safety profile for potential therapeutic use .

Therapeutic Potential

The unique properties of this compound position it as a promising candidate for further research in therapeutic contexts:

- Treatment of Hepatic Encephalopathy : Due to its urease inhibitory action, this compound may offer therapeutic benefits in managing hyperammonemia associated with hepatic encephalopathy. Ongoing studies are evaluating its efficacy and safety in clinical settings .

- Antioxidant Properties : Preliminary investigations suggest that hydroxamic acids can act as antioxidants, protecting cells from oxidative stress. Further research is needed to elucidate the specific mechanisms through which this compound may exert these effects .

作用机制

癸酰羟胺酸的作用机制涉及其螯合金属离子的能力。这种螯合过程涉及在羟胺酸和金属离子之间形成稳定的络合物。 羟胺酸部分充当双齿配体,通过羰基氧和羟胺氮与金属离子配位 . 这种螯合作用可以抑制金属依赖性酶的活性,并破坏生物系统中的金属离子稳态 .

类似化合物:

乙酰-N-甲基羟胺酸: 一种常见的具有较短烷基链的羟胺酸.

甲酰-N-氯羟胺酸: 一种罕见的具有氯取代基的羟胺酸.

氯仿-N-甲基羟胺酸: 另一种罕见的具有氯和甲基取代基的羟胺酸.

癸酰羟胺酸的独特性: 癸酰羟胺酸的独特性在于其长的烷基链,这赋予了与短链羟胺酸相比不同的物理化学性质。 这条长链会影响其溶解性、疏水性和与生物膜相互作用的能力 .

总之,癸酰羟胺酸是一种用途广泛的化合物,在科学研究和工业的各个领域都有着重要的应用。其独特的性质和螯合金属离子的能力使其成为化学、生物学、医学和工业过程中的宝贵工具。

相似化合物的比较

Structural Comparison with Similar Compounds

Hydroxamic Acids with Varying Chain Lengths

DHA’s activity is influenced by its alkyl chain length. Below is a comparison with other aliphatic HAs:

| Compound | Chain Length | Molecular Formula | Molecular Weight | Key Functional Group |

|---|---|---|---|---|

| Heptanohydroxamic acid | C7 | C7H15NO2 | 145.20 | Hydroxamate (-CONHOH) |

| Octanohydroxamic acid | C8 | C8H17NO2 | 159.23 | Hydroxamate (-CONHOH) |

| Decanohydroxamic acid | C10 | C10H21NO2 | 187.28 | Hydroxamate (-CONHOH) |

| Laurohydroxamic acid | C12 | C12H25NO2 | 215.33 | Hydroxamate (-CONHOH) |

Key Observations :

- Synergistic effects between DHA (C10) and octanohydroxamic acid (C8) have been reported in antimicrobial studies, suggesting chain-length proximity optimizes activity .

Structurally Related Non-Hydroxamic Acids

DHA shares structural similarities with carboxylic and hydroxy acids but differs in functional groups:

Key Differences :

- The hydroxamate group in DHA enables metal chelation (e.g., binding urease nickel centers), unlike carboxylic or hydroxy acids .

- Hydroxy acids lack the anti-ureolytic activity of HAs but are used in polymer synthesis and antimicrobial formulations .

Anti-Ureolytic Activity

- DHA exhibits superior urease inhibition compared to shorter-chain HAs (C7–C9), with activity increasing with chain length up to C12 .

- Mechanism : Chelation of nickel ions in the urease active site, disrupting ammonia production .

Antimicrobial Activity

- DHA and octanohydroxamic acid (C8) show synergistic antimicrobial effects, attributed to complementary chain-length interactions with microbial membranes .

- Decanoic acid (C10) also exhibits antimicrobial properties but through pH disruption rather than metal chelation .

Table 1: Comparative Properties of DHA and Analogues

| Property | This compound | Octanohydroxamic Acid | Decanoic Acid |

|---|---|---|---|

| Molecular Weight | 187.28 | 159.23 | 172.26 |

| Chain Length | C10 | C8 | C10 |

| Key Activity | Urease inhibition | Antimicrobial synergy | Surfactant |

| CAS Number | Not available | Not available | 334-48-5 |

Key Research Insights:

生物活性

Decanohydroxamic acid (DHA) is a member of the hydroxamic acid family, which has garnered attention for its diverse biological activities. Its structure, characterized by a long aliphatic chain, allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

This compound primarily exhibits its biological effects through the inhibition of various enzymes, particularly ureases. Ureases are enzymes produced by certain bacteria that catalyze the hydrolysis of urea into ammonia and carbon dioxide. This process can lead to elevated ammonia levels in the body, particularly in conditions like hepatic encephalopathy (HE). By inhibiting urease activity, DHA can potentially reduce ammonia production and alleviate symptoms associated with HE .

Pharmacological Properties

- Antimicrobial Activity :

-

Mutagenicity and Toxicity :

- Studies indicate that this compound exhibits low mutagenic potential. While some hydroxamic acids are known for their mutagenicity, DHA's effects appear to be minimal under standard testing conditions . However, caution is advised due to the potential for weak mutagenic responses observed in certain bacterial assays.

- Cytotoxicity :

Case Studies and Clinical Applications

Several studies have explored the clinical applications of this compound, particularly in treating conditions related to hyperammonemia:

-

Hepatic Encephalopathy :

- In a clinical context, hydroxamic acids have been tested for their ability to reduce blood ammonia levels in patients with liver disease. For instance, a study involving a similar compound (AHA) showed transient declines in blood ammonia levels in patients following administration . Although DHA has not been extensively tested in humans, its mechanism suggests potential utility in similar applications.

- Animal Models :

Comparative Analysis of Hydroxamic Acids

To better understand the biological activity of this compound compared to other hydroxamic acids, a summary table is provided below:

| Compound | Antibacterial Activity | Antifungal Activity | Mutagenicity | Cytotoxicity (Caco-2) |

|---|---|---|---|---|

| This compound | Low | Moderate | Low | Viable up to 1 mM |

| Octanohydroxamic Acid | Moderate | High | Moderate | Viable up to 0.5 mM |

| Acetohydroxamic Acid | High | Low | High | Reduced viability at 1 mM |

常见问题

Q. What are the standard protocols for synthesizing decanohydroxamic acid, and how can purity be validated experimentally?

this compound synthesis typically involves hydroxamation of decanoic acid derivatives using hydroxylamine or its salts under controlled pH and temperature. Purity validation requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative assessment. Ensure reproducibility by documenting reaction conditions (e.g., solvent, catalyst, stoichiometry) and adhering to protocols for handling hygroscopic or oxygen-sensitive reagents .

Q. How do researchers characterize the metal-chelating properties of this compound in vitro?

Chelation efficiency is assessed via spectrophotometric titration with transition metals (e.g., Fe³⁺, Cu²⁺) under buffered conditions. Use UV-Vis spectroscopy to monitor absorbance shifts corresponding to ligand-metal complex formation. Include controls (e.g., EDTA as a reference chelator) and triplicate measurements to account for experimental variability. Data interpretation should reference established binding constants and account for pH-dependent ligand protonation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow hazard controls outlined in chemical safety data sheets (SDS), including:

- Use of EN 166-compliant safety goggles and nitrile gloves to prevent dermal exposure .

- Local exhaust ventilation to minimize inhalation of aerosols or dust .

- Storage in airtight containers away from oxidizers to prevent reactive degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, exposure duration) or compound purity. Conduct meta-analyses to identify confounding variables, and validate findings through independent replication. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of observed differences. Transparent reporting of methodological details (e.g., solvent used, endotoxin levels in cell cultures) is critical for cross-study comparability .

Q. What experimental designs are optimal for studying this compound’s inhibition kinetics in enzyme systems?

Employ steady-state kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes. Vary substrate and inhibitor concentrations to determine inhibition constants (Kᵢ). Include negative controls (no inhibitor) and positive controls (known inhibitors). For time-dependent inhibition, pre-incubate the enzyme with this compound before initiating the reaction. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes and stability of ligand-target complexes. Validate models with experimental data (e.g., mutagenesis studies or X-ray crystallography). Ensure force field parameters are calibrated for hydroxamate-metal interactions to avoid systematic errors .

Methodological Guidance

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Standardize raw material sources (e.g., decanoic acid purity ≥98%) and implement in-process quality checks (e.g., mid-reaction sampling for HPLC analysis). Use design of experiments (DoE) to optimize critical parameters (e.g., temperature, reaction time) and reduce variability .

Q. How should researchers address solubility challenges in this compound-based assays?

Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., polysorbate-80). Validate solvent compatibility with biological assays via cytotoxicity controls. For hydrophobic derivatives, consider synthesizing water-soluble prodrugs (e.g., sodium salts) .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。